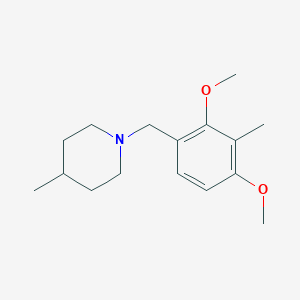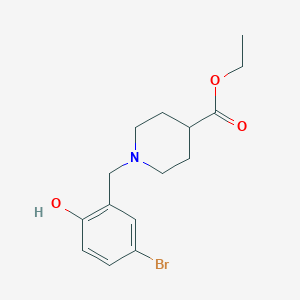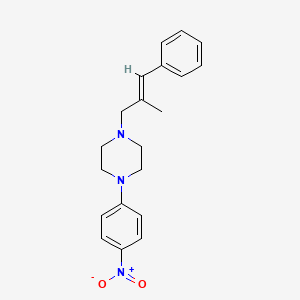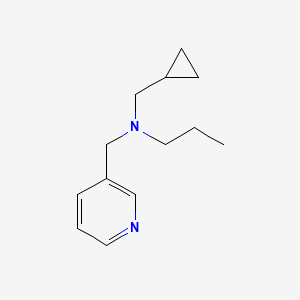![molecular formula C14H17F3N2O B3851944 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide](/img/structure/B3851944.png)
1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide
Vue d'ensemble
Description
The compound “1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide” is a piperidine derivative. Piperidine is a heterocyclic organic compound that consists of a six-membered ring containing five methylene bridges (-CH2-) and one amine bridge (-NH-). It’s a common motif in many pharmaceuticals and other organic compounds .
Molecular Structure Analysis
The molecular structure of “1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide” would likely consist of a piperidine ring attached to a benzyl group with a trifluoromethyl group (-CF3) at the 3-position .Applications De Recherche Scientifique
Photoaffinity Labeling
1-[3-(Trifluoromethyl)benzyl]-4-piperidinecarboxamide: has been investigated as a photoreactive compound for photoaffinity labeling. In particular, the 3-(trifluoromethyl)diazirinyl moiety in this compound is designed for covalent attachment to target proteins. Photoaffinity labeling allows researchers to explore the structural and functional relationships between low molecular weight bioactive compounds and biomolecules. By selectively modifying specific amino acid residues within a protein, this technique helps elucidate binding sites, protein-protein interactions, and receptor-ligand interactions .
Heterocycle Synthesis
The compound’s trifluoromethyl group can serve as a versatile building block for heterocycle synthesis. For instance, benzene-1,3,5-triyl triformate (TFBen) , which contains a trifluoromethyl group, has been used as a potent CO surrogate in various carbonylative transformations. Additionally, 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide may participate in metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles , contributing to the development of novel heterocyclic compounds .
Biological Activity Modulation
Several compounds with similar structural features to 1-[3-(trifluoromethyl)benzyl]-4-piperidinecarboxamide exhibit significant biological activities:
Receptor Binding Studies
Although the sweet taste receptor remains a fascinating area of study, the compound’s potential role in sweet taste perception is yet to be fully explored. Investigating its interaction with sweet taste receptors could shed light on the structural features that favor activation of these receptors. Techniques such as X-ray crystallography, NMR spectroscopy, and molecular modeling can aid in understanding how the receptor distinguishes between sweeteners .
Spectroelectrochemical Properties
The compound’s benzyl group has been studied in phthalocyanines carrying 4- [3- (4- { [3 (trifluoromethyl)benzyl]oxy}phenyl)propoxy] groups. Spectroelectrochemical investigations revealed valuable insights into its electrochemical behavior and properties .
Adenosine Receptor Modulation
Interestingly, the 1-(3-trifluoromethyl-benzyl)1H-pyrazol-4-yl group attached at specific positions in xanthine derivatives confers high affinity for the hA2B adenosine receptor . While this compound may not directly bind to the hA2B receptor, it demonstrates activity as a potent and selective antagonist of the hA3 adenosine receptor .
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-[[3-(trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F3N2O/c15-14(16,17)12-3-1-2-10(8-12)9-19-6-4-11(5-7-19)13(18)20/h1-3,8,11H,4-7,9H2,(H2,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJCFDGSEHWOOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[[3-(Trifluoromethyl)phenyl]methyl]piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![{1-[3-(benzyloxy)benzyl]-2-piperidinyl}methanol](/img/structure/B3851878.png)
![2-(2-{4-[(4-methoxy-1-naphthyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3851886.png)
![N-ethyl-N-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-methyl-2-propen-1-amine](/img/structure/B3851891.png)
![4-bromo-2-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenol](/img/structure/B3851899.png)




![4-ethyl-2-{[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]methyl}-5-(piperidin-4-ylmethyl)-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3851945.png)
![ethyl 1-[(6,8-dichloro-4-oxo-4H-chromen-3-yl)methyl]-3-piperidinecarboxylate](/img/structure/B3851947.png)
![2-[4-(benzyloxy)-3-methoxybenzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B3851953.png)
![4-[2-(allyloxy)benzyl]thiomorpholine](/img/structure/B3851959.png)